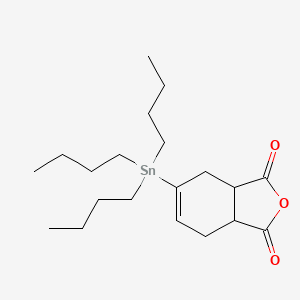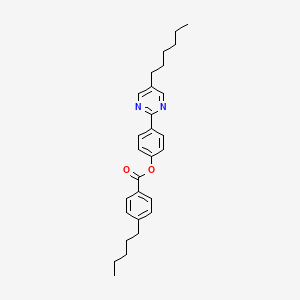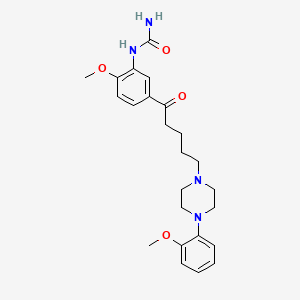
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is a complex organophosphorus compound It is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a phosphorus-oxygen ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione typically involves the reaction of diphenylphosphinic chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
科学研究应用
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: This compound is similar in structure but contains pyridyl groups instead of phenyl groups.
4-(4-Dimethylamino-phenyl)-2,6-diphenyl-pyranylium, perchlorate: This compound has a pyranylium core with dimethylamino and phenyl substituents.
Uniqueness
4,4-Dimethyl-2,6-diphenyl-1,2lambda~5~,6lambda~5~-oxadiphosphinane-2,6-dione is unique due to its phosphorus-oxygen ring system and the presence of both phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
93454-13-8 |
|---|---|
分子式 |
C17H20O3P2 |
分子量 |
334.29 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,6-diphenyl-1,2λ5,6λ5-oxadiphosphinane 2,6-dioxide |
InChI |
InChI=1S/C17H20O3P2/c1-17(2)13-21(18,15-9-5-3-6-10-15)20-22(19,14-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
GRHMWCCQUZNHEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CP(=O)(OP(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


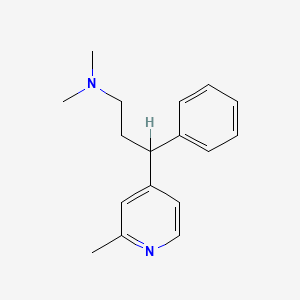
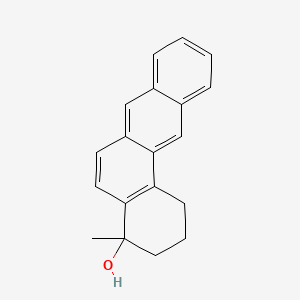
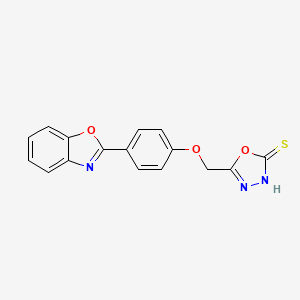
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

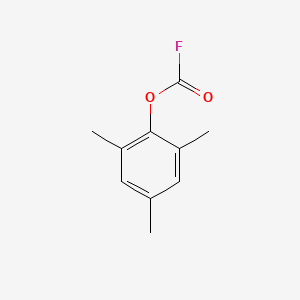
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

